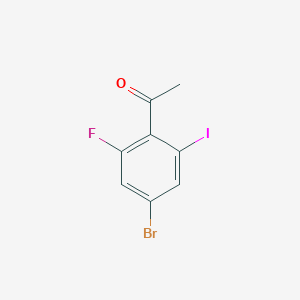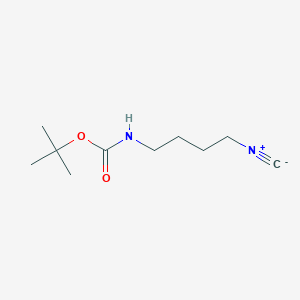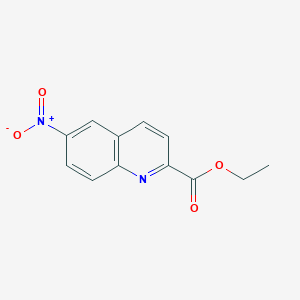
1-(4-Bromo-2-fluoro-6-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrFIO It is a white to off-white crystalline solid with a unique structure that includes bromine, fluorine, and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and iodoethane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of various substituted phenyl ethanones.
Oxidation Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanol.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one depends on its specific application
Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethanone group can undergo nucleophilic addition reactions with nucleophiles.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which can be used in catalysis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the bromine and fluorine atoms.
1-(4-Bromo-2-fluoro-6-chlorophenyl)ethan-1-one: Similar structure but has a chlorine atom instead of iodine.
Uniqueness
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the phenyl ring, which can impart distinct reactivity and properties compared to other similar compounds. This unique combination of halogens can be exploited in various chemical transformations and applications.
Properties
Molecular Formula |
C8H5BrFIO |
|---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
InChI Key |
NIRQJWGFUUXXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1I)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)












